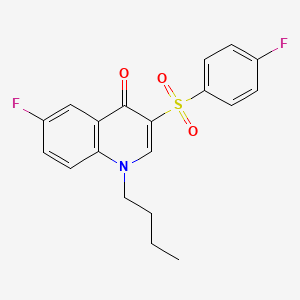![molecular formula C25H22N4O5S B2461968 N-(4-fluorophenyl)-4-{[3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide CAS No. 1251580-14-9](/img/no-structure.png)
N-(4-fluorophenyl)-4-{[3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorophenyl)-4-{[3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide is a useful research compound. Its molecular formula is C25H22N4O5S and its molecular weight is 490.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dopamine and Serotonin Antagonism
Research conducted by Perregaard et al. (1992) demonstrated the synthesis of a series of compounds including 1-(4-fluorophenyl)-1H-indoles, which showed potent dopamine D-2 and serotonin 5-HT2 receptor affinity. These compounds, related to the structure of interest, exhibited properties resembling atypical neuroleptics like clozapine (Perregaard et al., 1992).
Antimycobacterial Activity
A study by Lv et al. (2017) explored imidazo[1,2-a]pyridine-3-carboxamide derivatives, revealing some compounds with considerable activity against drug-sensitive and resistant MTB strains. These compounds, structurally related to N-(4-fluorophenyl)-4-{[3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide, showcased potential as antimycobacterial agents (Lv et al., 2017).
Synthesis and Structure Analysis
The synthesis and crystal structure of a compound similar in structure, 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, was reported by Qin et al. (2019). This study provides insights into the molecular structure and physicochemical properties of such compounds, which is crucial for understanding their biological activity and potential applications in drug design (Qin et al., 2019).
Novel Thiazole-Aminopiperidine Hybrids
Research by Jeankumar et al. (2013) involved the design of thiazole-aminopiperidine hybrid analogues, targeting Mycobacterium tuberculosis GyrB inhibitors. This research is relevant due to the structural similarity and potential implications in antimicrobial and antituberculosis drug development (Jeankumar et al., 2013).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorophenyl)-4-{[3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide involves the reaction of 4-fluoroaniline with 4-methylphenylacetic acid to form an amide intermediate. This intermediate is then reacted with 2-bromo-3-(4-methylphenyl)imidazo[4,5-b]pyridine to form the desired product.", "Starting Materials": [ "4-fluoroaniline", "4-methylphenylacetic acid", "2-bromo-3-(4-methylphenyl)imidazo[4,5-b]pyridine", "piperazine", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "diethyl ether", "water", "sodium bicarbonate (NaHCO3)", "magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Synthesis of amide intermediate", "- Dissolve 4-fluoroaniline (1.0 equiv) and 4-methylphenylacetic acid (1.1 equiv) in DMF.", "- Add DCC (1.2 equiv) and stir the reaction mixture at room temperature for 2 hours.", "- Filter the resulting precipitate and wash with diethyl ether.", "- Recrystallize the crude product from ethanol to obtain the amide intermediate.", "Step 2: Synthesis of final product", "- Dissolve the amide intermediate (1.0 equiv) and 2-bromo-3-(4-methylphenyl)imidazo[4,5-b]pyridine (1.1 equiv) in DMF.", "- Add piperazine (1.2 equiv) and stir the reaction mixture at 80°C for 12 hours.", "- Cool the reaction mixture to room temperature and add water.", "- Extract the product with diethyl ether and wash with water.", "- Dry the organic layer over MgSO4 and filter.", "- Concentrate the filtrate and recrystallize the crude product from ethanol to obtain the final product." ] } | |
CAS No. |
1251580-14-9 |
Molecular Formula |
C25H22N4O5S |
Molecular Weight |
490.53 |
IUPAC Name |
1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H22N4O5S/c1-3-33-19-9-5-7-17(13-19)23-26-21(34-27-23)15-28-20-10-11-35-22(20)24(30)29(25(28)31)14-16-6-4-8-18(12-16)32-2/h4-13H,3,14-15H2,1-2H3 |
InChI Key |
LWZRETIOXZIESJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC(=CC=C5)OC)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Cyclopropyl-2-[1-(2-phenoxypropanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2461885.png)
![{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(propan-2-yl)amine dihydrochloride](/img/structure/B2461887.png)
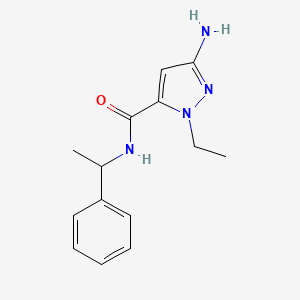
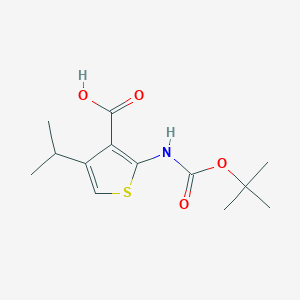
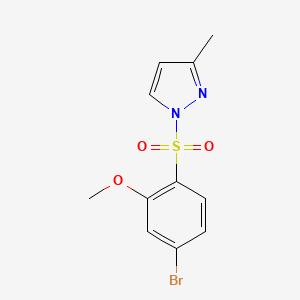
![methyl 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2461892.png)

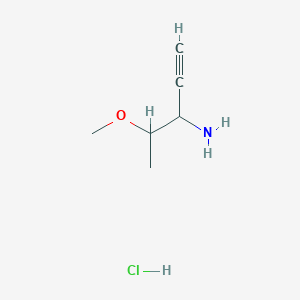
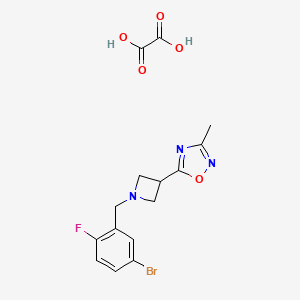
![1-(4-Fluorophenyl)-4-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone](/img/structure/B2461897.png)
![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2461903.png)
